molecular formula C17H15N3O4 B214465 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]-

1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]-

Katalognummer B214465
Molekulargewicht: 325.32 g/mol
InChI-Schlüssel: GZBNKVDVNITELB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]-, also known as Compound 1, is a synthetic compound that has been of significant interest in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. In particular, 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1 has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1 has been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1 has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell migration and invasion, and the protection of neurons from oxidative stress-induced damage. Additionally, 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1 has been shown to regulate glucose metabolism and lipid metabolism, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1 is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1 has been shown to have potent anti-cancer and neuroprotective effects, which make it a promising lead compound for the development of novel therapeutic agents. However, one limitation of 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1 is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the study of 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1. One direction is the development of more potent and selective analogs of 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1 for the treatment of cancer and neurodegenerative diseases. Another direction is the investigation of the molecular mechanisms underlying the anti-cancer and neuroprotective effects of 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1, which may lead to the identification of novel drug targets. Additionally, the study of 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1's effects on glucose and lipid metabolism may have implications for the treatment of metabolic disorders.

Synthesemethoden

The synthesis of 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1 involves the reaction of 2-oxo-2-(4-pyridinyl)acetic acid with indole-3-carboxaldehyde in the presence of sodium triacetoxyborohydride as a reducing agent. The resulting compound is then treated with hydroxylamine hydrochloride to yield 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1.

Wissenschaftliche Forschungsanwendungen

1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1 has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1 has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress-induced damage. In drug discovery, 1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]- 1 has been used as a lead compound for the development of novel therapeutic agents.

Eigenschaften

Produktname

1H-Indole-1-acetamide, 2,3-dihydro-3-hydroxy-2-oxo-3-[2-oxo-2-(4-pyridinyl)ethyl]-

Molekularformel

C17H15N3O4

Molekulargewicht

325.32 g/mol

IUPAC-Name

2-[3-hydroxy-2-oxo-3-(2-oxo-2-pyridin-4-ylethyl)indol-1-yl]acetamide

InChI

InChI=1S/C17H15N3O4/c18-15(22)10-20-13-4-2-1-3-12(13)17(24,16(20)23)9-14(21)11-5-7-19-8-6-11/h1-8,24H,9-10H2,(H2,18,22)

InChI-Schlüssel

GZBNKVDVNITELB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=NC=C3)O

Kanonische SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=NC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.